molecular formula C14H12BrClN2O2S B11561971 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-chlorophenoxy)propanehydrazide

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-chlorophenoxy)propanehydrazide

Cat. No.: B11561971
M. Wt: 387.7 g/mol
InChI Key: MAGIYVHBVQPUIE-CAOOACKPSA-N
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Description

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-chlorophenoxy)propanehydrazide is a complex organic compound that features a bromothiophene moiety and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-chlorophenoxy)propanehydrazide typically involves the condensation of 5-bromo-2-thiophenecarboxaldehyde with 2-(4-chlorophenoxy)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-chlorophenoxy)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-chlorophenoxy)propanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-chlorophenoxy)propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The bromothiophene moiety may play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-chlorophenoxy)propanehydrazide is unique due to the combination of the bromothiophene and chlorophenoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential synergistic effects in various fields .

Properties

Molecular Formula

C14H12BrClN2O2S

Molecular Weight

387.7 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(4-chlorophenoxy)propanamide

InChI

InChI=1S/C14H12BrClN2O2S/c1-9(20-11-4-2-10(16)3-5-11)14(19)18-17-8-12-6-7-13(15)21-12/h2-9H,1H3,(H,18,19)/b17-8+

InChI Key

MAGIYVHBVQPUIE-CAOOACKPSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(S1)Br)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(S1)Br)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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